molecular formula C9H17NO B13649520 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine

1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine

Cat. No.: B13649520
M. Wt: 155.24 g/mol
InChI Key: XFISHWZIBDMWLL-UHFFFAOYSA-N
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Description

1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H17NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine typically involves the reaction of cyclopropan-1-amine with 2-(tetrahydrofuran-2-yl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane and tetrahydrofuran rings provide structural stability and unique reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring, an amine group, and a tetrahydrofuran ring. This combination provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[2-(oxolan-2-yl)ethyl]cyclopropan-1-amine

InChI

InChI=1S/C9H17NO/c10-9(5-6-9)4-3-8-2-1-7-11-8/h8H,1-7,10H2

InChI Key

XFISHWZIBDMWLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC2(CC2)N

Origin of Product

United States

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